Ethene, (methylsulfinyl)-

Übersicht

Beschreibung

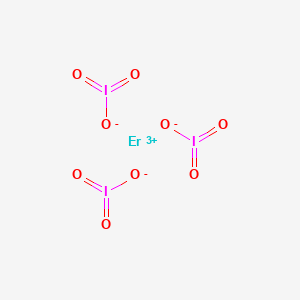

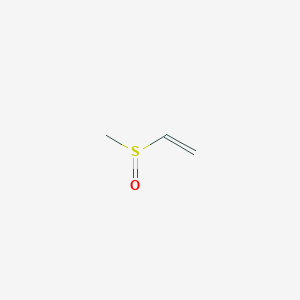

“Ethene, (methylsulfinyl)-” is a chemical compound with the molecular formula C3H6OS . It is also known by other names such as Sulfoxide, methyl vinyl; Methyl vinyl sulfoxide .

Synthesis Analysis

Vinyl sulfones, which include “Ethene, (methylsulfinyl)-”, have been known for their synthetic utility in organic chemistry. They easily participate in 1,4-addition reactions and cycloaddition reactions . Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .

Molecular Structure Analysis

The molecular structure of “Ethene, (methylsulfinyl)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .

Wissenschaftliche Forschungsanwendungen

Stereospecific Reductive Desulfinylation : A study by Ogura, Arai, and Tsuchihashi (1982) investigated the stereospecific reductive desulfinylation of 1-aryl-2-(methylsulfinyl)-2-(methylthio)ethene. They found that it reacts with ethylmagnesium chloride to predominantly yield (Z)-1-aryl-2-(methylthio)ethene. This reaction is stereospecific and involves a Knoevenagel-type condensation process (Ogura, Arai, & Tsuchihashi, 1982).

Gas Phase Reactions of Methylsulfinyl Anions : Downard et al. (1992) explored the gas-phase reactions of the methylsulfinyl anion. They found that this anion reacts with CS2 and SO2 in slow reactions to form various products, including OCS−2 and SO−3. The study indicates that the methylsulfinyl anion is a weak base and a weak oxidizing agent (Downard et al., 1992).

Olefin Metathesis Catalysts : Poater et al. (2007) conducted a study on the reactivity of ethene with model olefin metathesis catalysts. They used density functional theory calculations to understand the catalysts' efficiency and found that unsymmetrical catalysts are more efficient for olefin metathesis (Poater et al., 2007).

Copolymerization in Ethene/4-Methyl-1-Pentene : Losio et al. (2008) examined the copolymerization of ethene and 4-methyl-1-pentene, finding a novel microstructure in the resultant copolymers. They identified that the copolymers consist predominantly of sequences of ethene alternating with sequences of 4-methyl-1-pentene (Losio et al., 2008).

Hydrocarbon Activation on Acidic Zeolites : Zhu et al. (2008) studied the methylation of ethene with methanol over MFI zeolites. They discovered that weakly acidic catalysts lead to superior propene selectivity due to the prevention of side reactions associated with the formation of ethene oligomers (Zhu et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylsulfinylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3-5(2)4/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDBCWCQRQREBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907768 | |

| Record name | (Methanesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethene, (methylsulfinyl)- | |

CAS RN |

10258-86-3 | |

| Record name | Ethene, (methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methanesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)